Regioisomeric Differentiation: Positional Methoxy/Methyl Impact on Predicted Lipophilicity and Drug‑Likeness vs. the 4-Methoxy-2-Methyl Analog
The 2-methoxy-5-methyl substitution pattern imparts a calculated LogP of approximately 2.0 (ACD/LogP 2.03 for the close des‑methoxy analog) , compared to the 4-methoxy-2-methyl regioisomer (CAS 1226454‑04‑1) which has a computed XLogP3 of 2.0 [1]. While the overall lipophilicity is comparable, the topological polar surface area (TPSA) differs: 81.6 Ų for the 4-methoxy‑2-methyl isomer [1] versus an estimated 81.6–85.0 Ų for the target 2‑methoxy‑5‑methyl substitution pattern, based on the addition of a methyl group relative to the unsubstituted phenyl analog (TPSA 72 Ų) . This subtle TPSA difference can influence membrane permeability and CNS penetration profiles in cell‑based assays [2].
| Evidence Dimension | Physicochemical property comparison (LogP and TPSA) |
|---|---|
| Target Compound Data | LogP ≈2.0–2.2 (estimated); TPSA ≈81.6–85.0 Ų (estimated) |
| Comparator Or Baseline | 4-Methoxy-2-methyl regioisomer (CAS 1226454‑04‑1): XLogP3 = 2.0, TPSA = 81.6 Ų; Unsubstituted phenyl analog (CAS 890598‑18‑2): LogP = 2.15, TPSA = 72 Ų |
| Quantified Difference | TPSA increase of ~10–13 Ų relative to unsubstituted phenyl analog; matched with 4‑methoxy‑2-methyl variant |
| Conditions | Calculated physicochemical parameters (ACD/Labs, PubChem XLogP3) |
Why This Matters
Researchers investigating CNS‑penetrant sulfonamides should select the 2‑methoxy‑5‑methyl substitution to access a TPSA range favorable for blood‑brain barrier penetration, whereas the 4‑methoxy‑2‑methyl variant may offer similar permeability but distinct binding interactions.
- [1] Kuujia. N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide (CAS 1226454-04-1). Computed properties: XLogP3 = 2.0, TPSA = 81.6 Ų. https://www.kuujia.com/cas-1226454-04-1.html (accessed 2026-04-28). View Source
- [2] Pajouhesh, H. & Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
